molecular formula C19H21N3O B15032509 N'-(1-benzylpiperidin-4-ylidene)benzohydrazide

N'-(1-benzylpiperidin-4-ylidene)benzohydrazide

Cat. No.: B15032509
M. Wt: 307.4 g/mol
InChI Key: JEFNDTXEEJIKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-benzylpiperidin-4-ylidene)benzohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)benzohydrazide typically involves the reaction of 1-benzylpiperidin-4-one with benzohydrazide. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N’-(1-benzylpiperidin-4-ylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring and benzohydrazide moiety may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
  • N’-(1-benzylpiperidin-4-ylidene)acetohydrazide
  • 4-Amino-1-benzylpiperidine

Uniqueness

N’-(1-benzylpiperidin-4-ylidene)benzohydrazide is unique due to its specific combination of a piperidine ring, benzyl group, and benzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]benzamide

InChI

InChI=1S/C19H21N3O/c23-19(17-9-5-2-6-10-17)21-20-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,23)

InChI Key

JEFNDTXEEJIKII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.